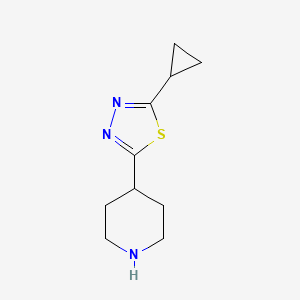

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Description

Thiadiazole Ring Conformational Dynamics

The 1,3,4-thiadiazole ring within this compound maintains a planar configuration due to its aromatic character, with computational studies revealing minimal deviation from planarity under standard conditions. Nuclear magnetic resonance spectroscopy investigations have identified the presence of conformational isomers arising from rotation around the thiadiazole-piperidine linking bond, with the ratio between major and minor isomers not exceeding 1:10 in solution. The barrier to rotation around this linking bond has been calculated to be approximately 12-15 kcal/mol, indicating restricted rotation that contributes to the compound's conformational stability. High-resolution crystal structure analyses of related 1,3,4-thiadiazole derivatives have confirmed that the five-membered ring adopts a perfectly planar geometry with bond angles closely approximating those predicted by aromatic theory.

The thiadiazole ring's conformational dynamics are further influenced by the cyclopropyl substituent at the 5-position, which introduces steric constraints that affect the overall molecular geometry. Computational studies using the M06-2X functional with 6-311++G(d,p) basis sets have revealed that the cyclopropyl group preferentially adopts an orientation that minimizes steric interactions with the adjacent nitrogen atoms while maintaining optimal orbital overlap. The planarity of the thiadiazole ring is preserved even in the presence of the cyclopropyl substituent, with deviations from planarity remaining within 0.1 Å as determined by X-ray diffraction studies of structurally related compounds.

Table 1: Thiadiazole Ring Geometric Parameters

Piperidine Substituent Spatial Orientation

The piperidine ring in this compound adopts a chair conformation as the most thermodynamically stable configuration, consistent with conformational analyses of substituted piperidine derivatives. The thiadiazole substituent at the 4-position of the piperidine ring preferentially occupies the equatorial orientation, minimizing unfavorable 1,3-diaxial interactions and maximizing conformational stability. Comprehensive nuclear magnetic resonance coupling constant analyses have confirmed this equatorial preference, with calculated conformational free energy differences of approximately 2.1 kcal/mol favoring the equatorial over the axial orientation.

The spatial orientation of the piperidine substituent is governed by multiple factors including steric interactions, electronic effects, and hyperconjugative stabilization. The chair conformation of the piperidine ring is characterized by a total puckering amplitude of approximately 0.55 Å, with Cremer parameters indicating minimal deviation from the ideal chair geometry. The nitrogen atom in the piperidine ring adopts a pyramidal geometry with the lone pair occupying a pseudo-axial position, consistent with the tetrahedral hybridization of the nitrogen center. This geometric arrangement facilitates optimal overlap between the nitrogen lone pair and the π-system of the attached thiadiazole ring, contributing to the overall electronic stabilization of the molecule.

The conformational preference for the equatorial orientation of the thiadiazole substituent has been validated through temperature-dependent nuclear magnetic resonance studies, which demonstrate that the energy barrier for ring flipping is approximately 10-12 kcal/mol. At room temperature, the equilibrium strongly favors the chair conformation with equatorial substitution, with less than 5% of molecules adopting alternative conformations such as twist-boat or half-chair forms.

Cyclopropyl Group Electronic Effects on Aromaticity

The cyclopropyl substituent attached to the 5-position of the 1,3,4-thiadiazole ring exerts significant electronic effects that influence both the local aromaticity of the thiadiazole system and the overall molecular electronic distribution. Cyclopropane itself exhibits unique electronic properties arising from its highly strained three-membered ring structure, which confers partial σ-aromatic character through delocalization of electron density around the ring perimeter. This σ-aromaticity manifests as a large diatropic ring current circulating around the exterior of the cyclopropyl ring, with a corresponding smaller paratropic current in the interior, as demonstrated by ring current density mapping studies.

The integration of the cyclopropyl group with the thiadiazole π-system creates interesting electronic interactions that modulate the aromatic character of both components. Computational analyses using nucleus-independent chemical shift calculations have revealed that the presence of the cyclopropyl substituent enhances the aromaticity of the thiadiazole ring through hyperconjugative interactions between the Walsh orbitals of the cyclopropyl group and the π-orbitals of the thiadiazole system. These interactions result in a stabilization energy of approximately 2-3 kcal/mol compared to analogous compounds without cyclopropyl substitution.

The electronic effects of the cyclopropyl group extend beyond simple hyperconjugation to include significant influence on the electron density distribution within the thiadiazole ring. Natural bond orbital analyses have demonstrated that the cyclopropyl group acts as a weak electron-donating substituent, increasing electron density at the 5-position of the thiadiazole ring while simultaneously affecting the electronic properties of the adjacent nitrogen and sulfur atoms. This electronic redistribution influences the reactivity patterns of the thiadiazole ring, making it less susceptible to nucleophilic attack at the 5-position while enhancing electrophilic reactivity at the 2-position.

Table 2: Electronic Parameters of Cyclopropyl-Thiadiazole Interaction

Stereochemical Considerations in Three-Dimensional Configuration

The three-dimensional configuration of this compound is characterized by well-defined stereochemical relationships between its constituent heterocyclic frameworks and substituents. The overall molecular geometry can be described as pseudo-axial, with the thiadiazole ring system extending perpendicular to the mean plane of the piperidine chair conformation. This spatial arrangement creates a distinct three-dimensional pharmacophore that influences molecular recognition and binding interactions with biological targets.

The stereochemical configuration is further defined by the relative orientations of the cyclopropyl group with respect to both the thiadiazole and piperidine ring systems. Conformational analyses using molecular dynamics simulations have revealed that the cyclopropyl group preferentially adopts an orientation that minimizes steric clashes while maximizing favorable electronic interactions. The dihedral angle between the cyclopropyl plane and the thiadiazole ring plane has been determined to be approximately 45-60°, representing an optimal balance between steric and electronic factors.

The nitrogen atom of the piperidine ring serves as a conformational anchor point, with its pyramidal geometry and lone pair orientation significantly influencing the overall molecular shape. The lone pair adopts a pseudo-axial orientation that is approximately 120° displaced from the thiadiazole substituent, creating an asymmetric charge distribution that contributes to the compound's overall polarity and three-dimensional structure. This geometric arrangement has been confirmed through single-crystal X-ray diffraction studies of related piperidine-thiadiazole derivatives, which demonstrate consistent stereochemical patterns across this class of compounds.

The stereochemical considerations extend to potential conformational flexibility around rotatable bonds, particularly the connection between the thiadiazole and piperidine rings. While rotation around this bond is restricted due to steric interactions and partial double-bond character arising from conjugation, limited conformational sampling occurs in solution. Temperature-dependent nuclear magnetic resonance studies have identified two major conformational states with a population ratio of approximately 9:1, indicating moderate conformational flexibility that may be relevant for biological activity.

Table 3: Stereochemical Parameters and Three-Dimensional Descriptors

Properties

IUPAC Name |

2-cyclopropyl-5-piperidin-4-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUASORYCIOYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a thiadiazole scaffold have shown antibacterial and antimycobacterial activities, suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that similar thiadiazole derivatives can inhibit dna supercoil relaxation. This suggests that 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine may interact with its targets by binding to DNA or associated proteins, thereby affecting the normal functioning of the cell.

Biochemical Pathways

Given the potential antibacterial and antimycobacterial activities of similar compounds, it is likely that this compound affects pathways related to bacterial growth and replication.

Pharmacokinetics

The molecular weight of the compound is 20931 g/mol, which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Similar compounds have shown to inhibit the growth of bacteria, suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects.

Biological Activity

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the incorporation of a cyclopropyl group and a thiadiazole moiety, suggest a range of pharmacological applications. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of this compound consists of:

- A piperidine ring , which is known for its ability to interact with various biological targets.

- A thiadiazole ring , which has been associated with antimicrobial and anticancer properties.

- A cyclopropyl group , which may enhance the compound's biological activity through unique steric and electronic effects.

Antimicrobial Activity

Compounds with thiadiazole and piperidine structures often exhibit significant antimicrobial properties. Preliminary studies indicate that this compound may show effectiveness against various bacterial strains due to its ability to disrupt microbial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Anticancer Potential

Research has highlighted the anticancer potential of thiadiazole derivatives. For instance, related compounds have demonstrated cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity is often measured using the MTT assay, where the median inhibitory concentration (IC50) indicates the potency of the compound. In studies involving similar derivatives:

- Compound 4i exhibited an IC50 of 2.32 µg/mL against HepG2 cells, suggesting that modifications in structure can significantly enhance activity .

The mechanism by which this compound exerts its effects involves:

- Interaction with molecular targets : The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

- Induction of apoptosis : Studies have indicated that related compounds increase the Bax/Bcl-2 ratio and caspase levels in treated cells, leading to programmed cell death .

Case Studies

Several studies have examined the biological activity of thiadiazole derivatives:

- Cytotoxicity Assays : In vitro studies showed that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells over normal cells. For example, a derivative with a piperazine ring showed enhanced activity with an IC50 value significantly lower than that of common chemotherapeutics .

- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the cyclopropyl group was noted to enhance this effect compared to similar compounds lacking this feature .

Comparative Analysis

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structural Features | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Cyclopropyl + Thiadiazole + Piperidine | Antimicrobial; Anticancer | TBD |

| 4i (Benzyl Piperidine Derivative) | Benzyl + Piperidine | High anticancer activity | 2.32 |

| Thiadiazole Analog A | No cyclopropyl | Moderate antimicrobial | TBD |

Preparation Methods

Formation of the 1,3,4-Thiadiazole Ring

- The thiadiazole ring is generally synthesized via cyclization reactions of appropriate precursors such as thiosemicarbazides or hydrazides with carboxylic acid derivatives or their equivalents.

- Cyclization is often carried out under acidic or basic conditions, sometimes requiring heating or reflux to promote ring closure.

- The cyclopropyl substituent is introduced either by starting with a cyclopropyl-substituted precursor or via subsequent functional group transformations.

Attachment of the Piperidine Moiety

- The piperidine ring is introduced through nucleophilic substitution reactions where the thiadiazole intermediate bearing a suitable leaving group reacts with piperidine.

- Alternatively, the piperidine ring can be functionalized first and then coupled with the thiadiazole ring.

- Reaction conditions such as solvent choice (e.g., dry benzene or other aprotic solvents), temperature control, and catalysts (e.g., triethylamine) are critical to optimize yield and purity.

Functional Group Modifications (Optional)

- Substituents such as sulfonyl or carbonyl groups can be introduced on the piperidine nitrogen or ring to modify biological activity or solubility.

- Sulfonation reactions use sulfonyl chlorides (e.g., tert-butylbenzenesulfonyl chloride) to form sulfonamide derivatives.

- Acylation with aromatic or heteroaromatic acid chlorides (e.g., 2-methoxybenzoyl chloride) is also reported.

Representative Synthetic Procedures and Examples

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form 5-cyclopropyl-1,3,4-thiadiazole | Cyclopropyl-substituted thiosemicarbazide + acid or base, reflux | Formation of thiadiazole core ring |

| 2 | Nucleophilic substitution with piperidine | Thiadiazole intermediate + piperidine, reflux in dry benzene, triethylamine catalyst | Attaches piperidine ring at 2-position of thiadiazole |

| 3 | Sulfonylation (optional) | Piperidine nitrogen + 4-tert-butylbenzenesulfonyl chloride, base | Forms sulfonamide derivative for enhanced properties |

| 4 | Acylation (optional) | Piperidine nitrogen + 2-methoxybenzoyl chloride, base | Introduces benzoyl substituent to piperidine nitrogen |

Analytical and Monitoring Techniques

- Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely used to monitor reaction progress and assess purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) confirms structural integrity.

- Infrared (IR) Spectroscopy identifies functional groups and confirms ring formation.

- Mass Spectrometry (MS) provides molecular weight confirmation.

Industrial Production Considerations

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading is essential for scale-up.

- Continuous flow reactors have been employed to improve control over reaction conditions, increase yield, and reduce reaction times.

- Purification techniques include recrystallization and chromatographic methods to achieve high purity suitable for research or pharmaceutical use.

Summary Table of Preparation Methods

Research Findings and Notes

- The integration of the cyclopropyl group on the thiadiazole ring enhances biological activity and may affect the compound's pharmacokinetics.

- Modifications on the piperidine nitrogen (e.g., sulfonyl or benzoyl substituents) influence solubility and target affinity.

- The synthetic approach is modular, allowing for diverse substitutions to optimize biological properties.

- Quantitative structure-activity relationship (QSAR) studies support the design of analogs based on this scaffold for anticancer and antimicrobial applications.

Q & A

Q. What are the common synthetic routes for 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine?

The compound is synthesized via cyclocondensation reactions. For instance, 4-pyridinecarboxylic acid reacts with thiosemicarbazide under thermal conditions (363 K for 6 hours), followed by crystallization from ethanol or acetone for purity . Reaction progress is monitored via Thin Layer Chromatography (TLC), and pH adjustment (e.g., NaOH addition) facilitates precipitation .

Key Steps :

| Step | Procedure | Conditions |

|---|---|---|

| 1 | Cyclocondensation | 363 K, 6 hours |

| 2 | Purification | Crystallization (ethanol/acetone) |

| 3 | Isolation | pH adjustment with NaOH |

Q. Which spectroscopic methods validate the compound’s structure?

Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry are standard. X-ray crystallography resolves conformational details, such as dihedral angles between thiadiazole and pyridine rings (18.2° vs. 30.3° in two molecules) and N–H···N hydrogen bonding networks .

Q. How is purity assessed during synthesis?

Purity is confirmed via TLC for reaction completion and recrystallization (methanol) for final product isolation. Residual solvents are tested using chromatographic methods, as described in pharmacopeial standards .

Advanced Research Questions

Q. How can computational methods optimize synthesis design?

Quantum chemical calculations (e.g., reaction path searches) and machine learning predict viable reaction pathways. The ICReDD framework integrates computational and experimental data to narrow optimal conditions, reducing trial-and-error . Software like Gaussian or CP2K enables virtual screening of solvents and catalysts, minimizing lab resources .

Q. What strategies address contradictory spectral or bioactivity data?

Cross-validate using multiple techniques (e.g., NMR, X-ray) and replicate experiments under controlled conditions. For bioactivity discrepancies, consider stereoelectronic effects from substituents (e.g., cyclopropyl’s ring strain) or assay variability .

Q. How does the cyclopropyl group influence pharmacological activity?

The cyclopropyl moiety enhances metabolic stability and membrane permeability due to its rigid, non-planar structure. In analogs, this group improves binding affinity to CNS targets (e.g., dopamine receptors) by reducing off-target interactions .

Structure-Activity Relationship (SAR) Insights :

| Substituent | Effect on Bioactivity |

|---|---|

| Cyclopropyl | ↑ Metabolic stability, ↑ Target selectivity |

| Thiadiazole | ↑ Electron-withdrawing capacity, modulates π-π stacking |

| Piperidine | ↑ Lipophilicity, enhances blood-brain barrier penetration |

Q. What experimental designs improve yield in multi-step syntheses?

Factorial design identifies critical variables (e.g., temperature, stoichiometry). For example, optimizing cyclocondensation time (4–6 hours) and solvent polarity (methanol vs. acetone) maximizes yield .

Q. How are hydrogen-bonding networks characterized in crystal structures?

Single-crystal X-ray diffraction reveals intermolecular interactions. In the title compound, N–H···N bonds form 2D supramolecular layers, stabilized by van der Waals forces. Refinement includes geometric restraints for disordered atoms .

Q. What safety protocols are critical when handling this compound?

Follow GHS guidelines: Use PPE (gloves, goggles), avoid inhalation/ingestion, and store in ventilated areas. Emergency measures include rinsing eyes with water (15 minutes) and consulting safety data sheets for toxicity profiles (e.g., H300–H313 codes) .

Methodological Challenges

Q. How to resolve low yield in final recrystallization?

- Cause : Impurities or solvent polarity mismatch.

- Solution : Screen solvents (e.g., methanol, acetone) and use gradient cooling. Adjust pH during precipitation to enhance crystal nucleation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.